2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
CAS No.:
Cat. No.: VC14777898
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H17N5O4/c25-16(11-15-19(26)22-12-5-1-2-7-14(12)27-15)21-10-8-17-23-18(24-28-17)13-6-3-4-9-20-13/h1-7,9,15H,8,10-11H2,(H,21,25)(H,22,26) |
| Standard InChI Key | XBNGNGWEPIFMKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=NC(=NO3)C4=CC=CC=N4 |
Introduction
Structural Characterization and Molecular Properties
Core Functional Groups
The compound features three distinct heterocyclic systems:
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Benzoxazine moiety: A fused bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. The hydroxyl group at the 3-position enhances hydrogen-bonding capacity and influences electronic distribution.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The pyridin-2-yl substituent at the 3-position introduces aromaticity and π-π stacking potential.
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Acetamide linker: Connects the benzoxazine and oxadiazole units via an ethyl spacer, providing conformational flexibility while maintaining structural rigidity.
Physicochemical Properties
Critical molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₄ |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| logP (Predicted) | 1.95 |
| Topological Polar Surface Area | 113 Ų |
These properties suggest moderate solubility in polar solvents and adequate membrane permeability, making it suitable for further pharmacokinetic optimization.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Benzoxazine precursor: Likely derived from o-aminophenol via cyclocondensation with α-keto esters or halogenated acetates .
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Oxadiazole synthesis: Formed through cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Acetamide coupling: Achieved via nucleophilic acyl substitution between the benzoxazine-bearing acetic acid and the oxadiazole-ethylamine intermediate.
Proposed Synthetic Route
A plausible six-step synthesis is outlined:
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Formation of 3-hydroxy-2H-1,4-benzoxazine:
o-Aminophenol reacts with ethyl bromoacetate in basic conditions to form the benzoxazine core . -
Oxadiazole preparation:
Pyridine-2-carboxylic acid is converted to its nitrile derivative, followed by reaction with hydroxylamine to form the amidoxime. Cyclization with ethyl chlorooxoacetate yields the 3-(pyridin-2-yl)-1,2,4-oxadiazole. -
Ethylamine functionalization:
The oxadiazole is treated with ethylenediamine under Mitsunobu conditions to introduce the ethylamine sidechain. -
Acetamide coupling:
Benzoxazine-acetic acid is activated with EDC/HOBt and coupled to the oxadiazole-ethylamine intermediate.
Yield optimization would require careful control of reaction temperatures (60–120°C) and catalysts (e.g., DMAP for acylation steps).
Biological Activity and Mechanism of Action
Anti-inflammatory Activity
Benzoxazine derivatives demonstrate COX-2 selectivity indices >15, attributed to hydrogen bonding with Arg120 and Tyr355 residues. The pyridinyl-oxadiazole moiety could further enhance binding through hydrophobic interactions in the COX-2 active site.
Anticancer Screening Data
Preliminary assays on analogous compounds show:
| Cell Line | GI₅₀ (μM) | Proposed Target |
|---|---|---|
| MCF-7 (Breast) | 12.4 | EGFR kinase inhibition |
| A549 (Lung) | 18.7 | Angiogenesis suppression |
| HT-29 (Colon) | 9.8 | Bcl-2 downregulation |
These activities correlate with the compound’s ability to disrupt protein-protein interactions via its planar heterocycles .
Comparative Analysis with Structural Analogs
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
This analog replaces benzoxazine with benzothiazine and lacks the oxadiazole-pyridine unit. Key differences include:
| Parameter | Target Compound | Benzothiazine Analog |
|---|---|---|
| Molecular Weight | 379.4 g/mol | 250.32 g/mol |
| logP | 1.95 | 0.95 |
| Topological PSA | 113 Ų | 49.2 Ų |
| Predicted Bioavailability | 56% (Rule of Five compliant) | 78% (Higher permeability) |
The oxadiazole-pyridine system in the target compound improves target affinity but reduces solubility compared to the simpler benzothiazine analog .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual potential for topoisomerase inhibition and kinase modulation makes it a candidate for:
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Combination therapies with DNA-damaging agents (e.g., platinum drugs)
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Targeted delivery using nanoparticle carriers to improve tumor selectivity .
Neuropharmacology
Benzoxazines exhibit NMDA receptor antagonism in murine models (ED₅₀ = 3.2 mg/kg). Structural modifications to enhance blood-brain barrier penetration could unlock applications in epilepsy or neuropathic pain.
Antimicrobial Development
Oxadiazole derivatives show MIC values of 4–16 μg/mL against MRSA. Hybridization with benzoxazine may broaden the spectrum to Gram-negative pathogens via efflux pump inhibition.
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